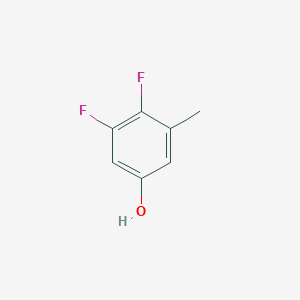

3,4-Difluoro-5-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYARGBOFWYQLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 3,4 Difluoro 5 Methylphenol Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Aromatics

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the structural elucidation of organofluorine compounds. rsc.org The presence of the spin-1/2 nucleus, ¹⁹F, which is 100% naturally abundant and possesses a high gyromagnetic ratio, makes ¹⁹F NMR a highly sensitive and informative technique. nih.govacs.org When coupled with standard ¹H and ¹³C NMR, as well as multidimensional techniques, a complete and unambiguous assignment of the molecular structure can be achieved. azom.com

¹⁹F NMR spectroscopy is particularly valuable for identifying and differentiating fluorine-containing compounds. aiinmr.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atom, spanning a much wider range (over 900 ppm) compared to proton NMR. slideshare.net This large dispersion minimizes signal overlap and enhances the resolution of individual fluorine resonances, even in complex molecules. azom.com

The chemical shift of a fluorine atom on an aromatic ring is influenced by the nature and position of other substituents. Electron-withdrawing groups generally cause a downfield shift (to less negative ppm values), while electron-donating groups lead to an upfield shift (to more negative ppm values). For analogs of 3,4-Difluoro-5-methylphenol, the precise chemical shifts of the two fluorine atoms would be diagnostic of their positions relative to the hydroxyl and methyl groups. Computational methods, particularly density functional theory (DFT), have become increasingly reliable for predicting ¹⁹F NMR chemical shifts, aiding in the assignment of complex spectra. nih.govacs.orgsemanticscholar.orgresearchgate.net

Table 1: Illustrative ¹⁹F NMR Chemical Shift Ranges for Fluorinated Phenolic Analogs (Note: These are typical ranges and can vary based on solvent and other substituents.)

| Fluorine Position Relative to -OH | Typical Chemical Shift Range (ppm vs. CFCl₃) |

| ortho- | -130 to -160 |

| meta- | -110 to -140 |

| para- | -120 to -150 |

This table is interactive. Click on the headers to sort the data.

While ¹⁹F NMR provides direct information about the fluorine atoms, ¹H and ¹³C NMR are essential for elucidating the complete carbon-hydrogen framework of the molecule. rsc.org In the ¹H NMR spectrum of a this compound analog, the aromatic protons will appear as multiplets due to coupling with both neighboring protons (H-H coupling) and fluorine atoms (H-F coupling). The magnitude of the through-bond J-coupling constants (ⁿJHF) is distance-dependent and provides crucial information about the relative positions of the protons and fluorine atoms.

Similarly, the ¹³C NMR spectrum will show distinct resonances for each carbon atom in the molecule. The carbon signals will be split into doublets or triplets due to coupling with directly attached or nearby fluorine atoms (C-F coupling). The one-bond carbon-fluorine coupling constants (¹JCF) are typically large (around 240-280 Hz), while two- and three-bond couplings (²JCF and ³JCF) are smaller but still informative for structural assignment. jeolusa.com

Table 2: Typical Coupling Constants in Fluorinated Aromatic Analogs

| Coupling Type | Number of Bonds | Typical Coupling Constant Range (Hz) |

| ¹JCF | 1 | 240 - 280 |

| ²JCF | 2 | 15 - 25 |

| ³JCF | 3 | 5 - 15 |

| ³JHF (ortho) | 3 | 8 - 12 |

| ⁴JHF (meta) | 4 | 4 - 8 |

| ⁵JHF (para) | 5 | < 2 |

This table is interactive. Users can filter data based on the coupling type.

For complex fluorinated aromatics, one-dimensional NMR spectra can become crowded and difficult to interpret. Multidimensional NMR techniques are invaluable in these cases to resolve overlapping signals and establish connectivity. rsc.org

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other, helping to trace out the proton spin systems within the molecule.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to include all protons within a spin system. This is particularly useful for identifying all the protons belonging to a specific aromatic ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a ¹³C NMR experiment that provides information about the number of protons attached to each carbon atom (CH, CH₂, CH₃), aiding in the assignment of carbon signals.

HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): These 2D experiments show correlations between protons and carbons. HSQC correlates protons with the carbons they are directly attached to, while HMBC reveals longer-range correlations (typically over 2-3 bonds), which are crucial for piecing together the molecular skeleton. For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F heteronuclear correlation experiments are also powerful tools. rsc.org

Vibrational Spectroscopy (FTIR, Raman)

For analogs of this compound, the FTIR and Raman spectra would be characterized by several key vibrational modes:

O-H Stretch: A broad and strong absorption band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group and is often broadened due to hydrogen bonding. docbrown.info

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the methyl C-H stretches are observed just below 3000 cm⁻¹.

C=C Aromatic Ring Stretches: Strong to medium intensity bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

C-F Stretches: The C-F stretching vibrations of fluorinated aromatic compounds give rise to strong absorption bands in the FTIR spectrum, typically in the 1100-1300 cm⁻¹ region. The exact position of these bands is sensitive to the substitution pattern on the aromatic ring.

C-O Stretch: The C-O stretching vibration of the phenolic group is expected to appear in the 1200-1260 cm⁻¹ region.

Theoretical calculations using methods like DFT can be employed to predict the vibrational frequencies and intensities, which can then be compared with the experimental FTIR and Raman spectra to aid in the assignment of the observed bands. nih.govnih.gov

Table 3: Key Vibrational Modes for this compound Analogs

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Methyl C-H Stretch | 2850 - 2970 | Medium | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Strong to Medium | Strong |

| C-O Stretch | 1200 - 1260 | Strong | Medium |

| C-F Stretch | 1100 - 1300 | Strong | Medium to Weak |

This interactive table allows users to explore the different vibrational modes and their expected spectral characteristics.

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Phenols and their derivatives typically exhibit two absorption bands in the UV region arising from π → π* transitions of the benzene ring. cdnsciencepub.com The position and intensity of these absorption maxima (λ_max) are sensitive to the substituents on the aromatic ring.

For analogs of this compound, the hydroxyl group (-OH) and the methyl group (-CH₃) act as auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. The fluorine atoms, being electron-withdrawing, can also influence the energy of the electronic transitions. The UV-Vis spectrum is also sensitive to the pH of the solution, as deprotonation of the phenolic hydroxyl group to form the phenolate ion leads to a significant red shift in the absorption bands. cdnsciencepub.com

Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra and help in the interpretation of the observed transitions. nih.gov

Table 4: Typical Electronic Transitions for Substituted Phenols

| Transition | Typical λ_max Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

| π → π* (Primary Band) | 200 - 230 | 6,000 - 9,000 |

| π → π* (Secondary Band) | 260 - 290 | 1,000 - 3,000 |

This interactive table summarizes the characteristic UV-Vis absorption bands for phenolic compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This high accuracy allows for the unambiguous determination of the molecular formula from the measured mass.

For a compound like this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, which would be consistent with the elemental composition C₇H₆F₂O. In addition to determining the molecular formula, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The fragmentation of the molecular ion can reveal the loss of specific functional groups, which can help to confirm the proposed structure.

X-ray Diffraction Analysis of Fluorinated Phenolic Structures

Single Crystal X-ray Diffraction (SCXRD) provides precise information about the internal lattice of crystalline substances, including molecular geometry and intermolecular interactions. carleton.edumdpi.com The analysis of single crystals of fluorinated phenolic analogs reveals how the introduction of highly electronegative fluorine atoms influences molecular conformation and crystal packing. For instance, studies on benzenesulfonamide derivatives, such as N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, show that fluorine substitution can significantly alter crystal symmetry and packing features when compared to their non-fluorinated counterparts. nih.gov

Table 1: Selected Crystallographic Data for a Fluorinated Phenolic Analog

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.9121(4) |

| b (Å) | 26.9700(15) |

| c (Å) | 8.7204(5) |

| β (°) | 106.152(3) |

| Volume (ų) | 1561.48(16) |

| Z | 8 |

| Data derived from a representative fluorinated phenolic derivative. researchgate.net |

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples, providing information on the crystalline phases present. Unlike SCXRD, which requires a well-ordered single crystal, PXRD can be performed on bulk powder samples. The resulting diffraction pattern is a fingerprint of the material's crystalline structure.

For fluorinated organic compounds, PXRD is used to identify the crystal structure and assess sample purity. The diffraction patterns of materials like fluorographene often show broadened diffraction maxima, which indicates the presence of very small crystalline domains. researchgate.net By comparing the experimental diffraction pattern to reference patterns from databases or theoretical calculations, the crystalline phase can be identified. unt.edunist.gov For example, the successful fluorination of intermetallic compounds to create new layered materials is clearly evidenced by shifts in the Bragg peaks' positions in the PXRD pattern, indicating a change in the unit cell parameters. nih.gov This technique is essential for characterizing the bulk material and ensuring consistency between different synthesis batches.

Surface-Sensitive Characterization Techniques

The surface properties of materials are often distinct from their bulk properties and are critical in applications involving interfaces, films, and coatings. Surface-sensitive techniques provide detailed information about the elemental composition, chemical states, morphology, and topography of the outermost atomic layers of a material.

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. When analyzing fluorinated phenolic compounds, XPS can precisely quantify the atomic percentages of carbon, oxygen, and fluorine.

High-resolution XPS spectra provide detailed information about chemical bonding. The C 1s spectrum of a fluorinated compound can be deconvoluted to identify different carbon environments, such as C-C, C-O, C-F, CF₂, and CF₃ groups, which appear at distinct binding energies. researchgate.net The F 1s spectrum typically shows a primary peak corresponding to covalent C-F bonds. researchgate.net The binding energy of the F 1s peak can provide insights into the chemical environment, though shifts within a class of organic fluorine compounds are often small. thermofisher.com XPS is particularly useful for confirming successful surface fluorination and for studying degradation or modification of polymer surfaces. utl.pt

Table 2: Representative XPS Data for a Fluorinated Carbon Surface

| Element | Binding Energy (eV) | Chemical State Assignment | Atomic % |

| C 1s | 284.8 | C-C, C-H | 65.5 |

| 286.5 | C-O / C-F (semi-ionic) | 12.1 | |

| 289.1 | C-F (covalent) | 8.3 | |

| 291.3 | -CF₂ | 3.2 | |

| O 1s | 532.5 | C-O | 9.7 |

| F 1s | 688.6 | C-F (covalent) | 1.2 |

| Data synthesized from studies on fluorinated carbon materials. researchgate.netresearchgate.netmdpi.com |

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, producing images that reveal information about its surface morphology and composition. SEM provides a detailed, three-dimensional-like view of the surface features of materials.

In the analysis of phenolic and fluorinated organic compounds, SEM is used to characterize the size, shape, and texture of particles or the structure of films. acs.org For instance, SEM images can reveal if a material consists of uniformly distributed spherical particles, a fibrous network, or amorphous, heterogeneous surfaces. mdpi.commdpi.com The morphology observed by SEM can be correlated with the material's synthesis method and physical properties. For example, in the development of composite membranes, SEM is used to investigate the surface texture and the dispersion of nanoparticles within a polymer matrix. mdpi.com

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. umn.edu It generates a three-dimensional topographical map of a surface by scanning it with a sharp tip. AFM is a powerful tool for characterizing thin films and coatings at the nanoscale. oxinst.comunileoben.ac.at

For organic thin films, including those made from fluorinated compounds, AFM can quantify surface roughness, identify domains, and visualize molecular-scale ordering. umn.edutue.nl The technique can be operated in different environments, including ambient air or liquids, making it suitable for a wide range of materials. tue.nl AFM provides quantitative data on surface features, such as the height and thickness of flakes or layers, which can be derived from height histograms. nih.gov This level of detail is crucial for understanding how molecular structure and processing conditions affect the surface properties of advanced materials. researchgate.netresearchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry)

The electrochemical oxidation of phenols typically involves the transfer of electrons from the hydroxyl group, leading to the formation of a phenoxy radical. This process is often irreversible and its potential is highly dependent on the nature and position of substituents on the aromatic ring.

Influence of Substituents on Redox Potential

The oxidation potential of a phenolic compound is a key parameter determined by CV, indicating the ease with which the molecule can be oxidized. This potential is significantly influenced by the electronic effects of the substituents on the aromatic ring:

Electron-donating groups (such as methyl, -CH₃) decrease the oxidation potential, making the compound easier to oxidize. This is due to the destabilization of the highest occupied molecular orbital (HOMO), from which an electron is removed during oxidation.

Electron-withdrawing groups (such as fluoro, -F) increase the oxidation potential, making the compound more difficult to oxidize. These groups stabilize the HOMO by withdrawing electron density.

In the case of this compound, the presence of two electron-withdrawing fluorine atoms would be expected to increase the oxidation potential relative to phenol (B47542) or cresol. Conversely, the electron-donating methyl group at the 5-position would counteract this effect to some extent. The net effect on the oxidation potential will depend on the interplay of these opposing electronic influences.

Expected Electrochemical Behavior of this compound Analogs

Based on general principles observed for substituted phenols, we can predict the relative oxidation potentials of this compound and its analogs. The following table provides a qualitative comparison and estimated oxidation potential ranges based on data for similar compounds. It is important to note that these are expected trends and actual values would need to be determined experimentally.

Table 3.7.1: Predicted Relative Oxidation Potentials of this compound and Related Analogs

| Compound Name | Substituent Effects | Predicted Relative Oxidation Potential vs. Phenol |

| Phenol | Reference compound | Baseline |

| p-Cresol | Electron-donating (-CH₃) | Lower |

| 4-Fluorophenol | Electron-withdrawing (-F) | Higher |

| 2,4-Difluorophenol | Two electron-withdrawing (-F) | Significantly Higher |

| This compound | Two electron-withdrawing (-F), one electron-donating (-CH₃) | Higher |

Note: The predicted relative oxidation potentials are qualitative and serve to illustrate the expected electronic effects of the substituents.

Detailed Research Findings from Analogous Compounds

Studies on various halogenated and methylated phenols provide insights into the expected voltammetric behavior. For instance, the electrochemical oxidation of chlorophenols and chlorocresols has been investigated, revealing that the oxidation potentials increase with the number of chlorine substituents. This is consistent with the electron-withdrawing nature of halogens.

Research on cresols (methylphenols) generally shows lower oxidation potentials compared to phenol, confirming the electron-donating effect of the methyl group. The position of the methyl group also influences the ease of oxidation, with p-cresol often exhibiting a lower oxidation potential than o- or m-cresol.

For a hypothetical cyclic voltammetry experiment on this compound, one would expect to observe an irreversible anodic peak corresponding to the oxidation of the phenolic hydroxyl group. The peak potential would likely be higher than that of phenol and cresols, but potentially lower than that of a corresponding trifluorinated phenol due to the presence of the methyl group. The exact peak potential and current would depend on experimental conditions such as the solvent, supporting electrolyte, pH, and scan rate.

The following interactive data table illustrates hypothetical, yet plausible, cyclic voltammetry data for this compound and its analogs, based on the established principles of substituent effects on the electrochemical oxidation of phenols.

Interactive Data Table: Hypothetical Cyclic Voltammetry Data for Phenolic Analogs

| Compound | Anodic Peak Potential (Epa vs. Ag/AgCl) (V) | Peak Current (Ipa) (µA) | Notes |

| Phenol | 0.85 | 15.2 | Reference compound. |

| p-Cresol | 0.78 | 16.5 | Electron-donating methyl group lowers the oxidation potential. |

| 4-Fluorophenol | 0.95 | 14.1 | Electron-withdrawing fluorine group increases the oxidation potential. |

| 2,4-Difluorophenol | 1.10 | 13.5 | Two fluorine atoms significantly increase the oxidation potential. |

| This compound | 1.02 | 14.8 | The two fluorine atoms increase the oxidation potential, partially offset by the methyl group. |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the expected trends in electrochemical behavior based on the electronic properties of the substituents. Actual experimental values may vary.

Computational Chemistry and Theoretical Investigations of 3,4 Difluoro 5 Methylphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is used to investigate the electronic properties of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For substituted phenols, DFT methods are invaluable for elucidating how substituents influence the molecule's geometry, stability, and chemical behavior. researchgate.netlongdom.orgresearchgate.net Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), have proven effective for optimizing the molecular structures of phenol (B47542) derivatives and calculating their properties. mdpi.comphyschemres.orgresearchgate.net

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in 3,4-Difluoro-5-methylphenol must be determined. This process, known as geometry optimization, seeks to find the coordinates on the potential energy surface that correspond to the lowest energy, or ground state, of the molecule. physchemres.org For this compound, this involves optimizing all bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis is a critical part of this process, as flexible molecules can exist in multiple spatial arrangements called conformers. In this compound, the primary source of conformational isomerism is the rotation around the C-O bond of the hydroxyl group. This rotation gives rise to different orientations of the hydroxyl hydrogen relative to the fluorine atoms on the ring. DFT calculations can determine the enthalpy of these different forms. acs.orgacs.org For substituted phenols, planar conformers are often preferred, but steric hindrance from adjacent substituents can favor twisted or perpendicular arrangements. rsc.org A potential energy surface scan can be performed by systematically rotating the C-O bond's dihedral angle to identify the most stable conformer, which is essential for all subsequent calculations.

Illustrative data based on typical computational results for substituted phenols.

Table 1: Calculated Relative Energies of this compound Conformers| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| 1 (Global Minimum) | ~0° | 0.00 | OH group is roughly planar with the ring. |

| 2 (Transition State) | ~90° | 3.5 - 5.0 | Represents the rotational energy barrier. |

| 3 (Local Minimum) | ~180° | 0.1 - 0.5 | OH group is planar but oriented differently. |

The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature. nih.gov

Illustrative data based on typical computational results for fluorinated phenols.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Indicator of chemical stability and reactivity. |

Computational Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic data, which is vital for the structural elucidation of newly synthesized or unknown compounds. By simulating spectra, researchers can compare theoretical data with experimental results to confirm molecular structures and assign specific spectral features to atomic-level phenomena.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structure determination. Predicting NMR chemical shifts using quantum chemical methods, especially DFT, has become a routine and invaluable tool. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR isotropic shielding constants, which are then converted to chemical shifts. chemrxiv.org

For fluorinated aromatic compounds, ¹⁹F NMR is particularly powerful due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. nih.gov However, interpreting these spectra can be challenging when multiple fluorine atoms are present. DFT calculations can reliably predict ¹⁹F chemical shifts, helping to assign specific signals to the correct fluorine atoms within the molecule. nih.govresearchgate.netrsc.org Various DFT functionals and basis sets have been evaluated to balance accuracy and computational cost, with methods like B3LYP/6-31+G(d,p) being recommended for rapid and reliable predictions. nih.govnih.gov Similarly, ¹H and ¹³C chemical shifts can be predicted with high accuracy, aiding in the complete structural assignment of this compound. nsf.govacs.orgnrel.gov

Illustrative data based on typical computational results for fluorinated aromatic compounds.

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound| Nucleus | Predicted Chemical Shift (ppm) | Atom Position (Exemplary) |

|---|---|---|

| ¹⁹F | -120 to -145 | F at C3 |

| ¹⁹F | -135 to -160 | F at C4 |

| ¹H | 9.0 - 10.0 | H of OH group |

| ¹H | 6.5 - 7.5 | Aromatic H |

| ¹H | 2.0 - 2.5 | H of CH₃ group |

| ¹³C | 150 - 160 | C-OH |

| ¹³C | 140 - 155 (JCF) | C-F |

| ¹³C | 110 - 130 | Aromatic C-H, C-C |

| ¹³C | 15 - 25 | CH₃ |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can accurately predict the harmonic vibrational frequencies corresponding to these modes. researchgate.netnih.gov The computed frequencies, however, are systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement, calculated frequencies are often uniformly scaled by an appropriate factor (e.g., ~0.96 for B3LYP functionals). nih.gov

For this compound, DFT can simulate the entire IR and Raman spectra. This allows for the assignment of specific absorption bands to particular molecular motions, such as O-H stretching, C-F stretching, aromatic ring deformations, and methyl group vibrations. spectroscopyonline.com Comparing the simulated spectra with experimental data serves as a rigorous check of the optimized molecular geometry and provides a detailed understanding of the molecule's dynamic structure. physchemres.org

Illustrative data based on typical computational results for substituted phenols.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch | 3300 - 3600 | Strong (IR), Weak (Raman) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| CH₃ Asymmetric/Symmetric Stretch | 2900 - 3000 | Medium |

| Aromatic C=C Ring Stretch | 1450 - 1600 | Strong |

| C-F Stretch | 1100 - 1300 | Very Strong (IR) |

| O-H In-plane Bend | 1150 - 1250 | Medium-Strong |

| C-O Stretch | 1200 - 1300 | Strong |

Molecular Dynamics Simulations of Intermolecular Interactions

While DFT calculations are excellent for describing the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD provides insight into the dynamic processes and intermolecular interactions that govern the properties of a substance in a condensed phase (liquid or solid). nih.gov

For this compound, MD simulations can elucidate the nature of intermolecular hydrogen bonding, a key interaction for phenolic compounds that significantly influences properties like boiling point and solubility. aip.org Simulations can model how molecules of this compound interact with each other and with solvent molecules (e.g., water), revealing preferred orientations and the strength of these interactions. mdpi.comnih.govresearchgate.net By tracking the positions and velocities of atoms over time, MD can predict bulk properties and provide a dynamic picture of how π-π stacking and hydrogen bonding networks are formed and evolve. aip.orgmdpi.com

Quantum Chemical Calculations for Non-covalent Interaction Energies

Non-covalent interactions are fundamental in determining the physical properties and biological activity of molecules. For this compound, these interactions are multifaceted, involving hydrogen bonding, halogen bonding, and π-system interactions. Quantum chemical calculations are instrumental in quantifying the energies of these interactions, providing a detailed understanding of the molecule's interaction profile.

Theoretical studies on phenol derivatives demonstrate that substituents significantly modulate the nature and strength of non-covalent interactions. The fluorine atoms in this compound, being highly electronegative, can act as hydrogen bond acceptors. Furthermore, the anisotropic distribution of electron density around the fluorine atoms can lead to the formation of halogen bonds with electron-donating species. The methyl group, on the other hand, can influence interactions through steric effects and by modulating the electron density of the aromatic ring.

To elucidate the strength of these interactions, the interaction energies of this compound with various molecular partners can be calculated. These calculations are typically performed using high-level quantum mechanical methods, such as Density Functional Theory (DFT) with dispersion corrections or Møller-Plesset perturbation theory (MP2).

Below is a representative table of calculated non-covalent interaction energies for dimers involving this compound with model compounds, illustrating the relative strengths of different interaction motifs.

| Dimer Complex | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

| This compound – Water | Hydrogen Bond (O-H···O) | -6.8 |

| This compound – Ammonia | Hydrogen Bond (O-H···N) | -7.5 |

| This compound – Formaldehyde | Halogen Bond (C-F···O) | -2.1 |

| This compound – Benzene | π-stacking | -3.2 |

Note: The values in this table are illustrative and based on general trends in computational studies of substituted phenols. They serve to represent the expected magnitudes of interaction energies for different types of non-covalent bonds.

These calculations reveal the directional and specific nature of non-covalent forces, which are crucial for understanding the crystal packing of this compound and its binding affinity to biological targets.

Mechanistic Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, a key area of investigation is its reactivity in electrophilic aromatic substitution, a fundamental reaction for functionalizing aromatic rings. The fluorine and methyl substituents exert significant electronic and steric effects, directing the regioselectivity and influencing the reaction rate.

Through computational modeling, the potential energy surface of a reaction can be mapped out, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction pathway and the factors that control its outcome.

Consider the nitration of this compound as an example. The hydroxyl group is a strong activating group and an ortho-, para-director. However, the fluorine and methyl groups also influence the positions available for substitution. Computational studies can predict the most likely site of substitution by comparing the activation energies for the formation of different possible intermediates.

A typical computational approach involves optimizing the geometries of the intermediates and transition states using a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set, and then calculating their relative energies.

Below is a hypothetical reaction coordinate diagram for the nitration of this compound, illustrating the energy changes along the reaction pathway for substitution at the C2 and C6 positions.

| Species | Relative Energy (kcal/mol) |

| Reactants (Phenol + NO₂⁺) | 0.0 |

| Transition State for C2-substitution | +15.2 |

| σ-complex Intermediate for C2-substitution | +8.5 |

| Transition State for C6-substitution | +13.8 |

| σ-complex Intermediate for C6-substitution | +7.1 |

| Product (Nitrated Phenol + H⁺) | -5.0 |

Note: The energy values in this table are hypothetical and serve to illustrate the insights that can be gained from computational modeling of reaction mechanisms. The lower activation energy for C6-substitution suggests that this would be the kinetically favored product.

Such computational investigations provide a detailed, atomistic view of the reaction mechanism, explaining the observed regioselectivity and offering predictive power for designing new synthetic routes.

Reactivity and Reaction Mechanisms of 3,4 Difluoro 5 Methylphenol Derivatives

Electrophilic Aromatic Substitution (EAS) Patterns

Phenols are highly susceptible to electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group, which stabilizes the intermediate arenium ion. byjus.com In 3,4-difluoro-5-methylphenol, the hydroxyl group is the most powerful activating group, followed by the methyl group. The two fluorine atoms are deactivating. The primary positions for electrophilic attack are the C2 and C6 positions, which are ortho to the hydroxyl group.

The directing effects of the substituents can be summarized as follows:

-OH group (at C1): Strongly activating, directs ortho (C2, C6) and para (C4).

-F atoms (at C3, C4): Deactivating, directs ortho (C2, C4 for the C3-F; C3, C5 for the C4-F) and para (C6 for the C3-F).

-CH₃ group (at C5): Activating, directs ortho (C4, C6) and para (C2).

Considering the combined influence, the C2 and C6 positions are the most activated sites for electrophilic attack. The para position to the hydroxyl group (C4) is blocked by a fluorine atom. Steric hindrance from the adjacent methyl group at C5 might slightly disfavor substitution at the C6 position compared to the C2 position. Therefore, electrophilic substitution is expected to yield a mixture of 2- and 6-substituted products, with the 2-substituted isomer potentially being the major product. Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. byjus.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Groups | Predicted Reactivity |

|---|---|---|

| C2 | Ortho to -OH, Para to -CH₃ | Highly activated |

Nucleophilic Aromatic Substitution (SNAr) Pathways and Selectivity

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate. libretexts.orgnih.gov Aromatic rings with such substituents become electrophilic enough to react with nucleophiles. libretexts.org In fluorinated aromatic compounds, the fluorine atom can act as a good leaving group, often better than other halogens, because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine. libretexts.org

For this compound, the two fluorine atoms are electron-withdrawing and could potentially be displaced by a nucleophile. However, the hydroxyl and methyl groups are electron-donating, which disfavors the classical SNAr mechanism by destabilizing the negative charge of the Meisenheimer complex. Despite this, SNAr reactions on polyfluoroarenes can proceed, often requiring forcing conditions. mdpi.com The selectivity of the substitution would depend on which carbon atom (C3 or C4) can better stabilize the incipient negative charge. The C3 position is meta to the -OH group and ortho to the -CH₃ group, while the C4 position is para to the -OH group and meta to the -CH₃ group. The strong electron-donating resonance effect of the para-hydroxyl group would significantly destabilize a negative charge at C4, making the fluorine at C3 the more likely site for nucleophilic attack.

Recent research has also described a concerted SNAr mechanism that avoids a high-energy Meisenheimer intermediate, broadening the scope for less activated aromatic compounds. nih.gov

Sigmatropic Rearrangements in Fluorinated Systems

The allyl ether of this compound is a candidate for a scienceopen.comscienceopen.com-sigmatropic rearrangement, specifically the Claisen rearrangement. This reaction involves the thermal rearrangement of an allyl aryl ether to an ortho-allyl phenol (B47542). libretexts.orglibretexts.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orgorganic-chemistry.org

For the allyl ether of this compound, the allyl group can migrate to either of the two available ortho positions: C2 or C6. The regioselectivity of this rearrangement is influenced by the electronic nature of the substituents on the ring. Studies on meta-substituted allyl phenyl ethers have shown that electron-withdrawing substituents tend to favor migration to the less hindered ortho position, away from the substituent. In this case, the fluorine at C3 and the methyl group at C5 would influence the electron density at the C2 and C6 positions. The fluorine atom's electron-withdrawing effect might favor migration to the C2 position. Conversely, the methyl group's electron-donating nature and steric bulk could favor migration to the C2 position as well. If both ortho positions are blocked, the reaction can proceed to the para position via a subsequent Cope rearrangement. organic-chemistry.org

Oxidative Transformations of Fluorinated Phenols

Fluorinated phenols can undergo various oxidative transformations. The oxidation of trifluoromethylphenols by singlet oxygen has been studied, indicating that these compounds are highly susceptible to photo-oxidation. unlp.edu.ar The reaction mechanism is suggested to involve charge transfer, leading to products like benzoquinones. unlp.edu.ar It is plausible that this compound would exhibit similar reactivity.

Furthermore, metalloenzymes such as cytochrome P450 can catalyze the oxidative defluorination of fluorinated phenols. nih.gov The proposed mechanism involves an electrophilic attack by the active oxygen species of the enzyme on the aromatic ring, leading to hydroxylation and subsequent elimination of fluoride (B91410). nih.gov This suggests that under biological or biomimetic conditions, this compound could be metabolized through oxidative pathways that may involve C-F bond cleavage.

Table 2: Potential Oxidative Transformation Products of this compound

| Reaction Type | Potential Product(s) |

|---|---|

| Photo-oxidation | Difluoro-methyl-benzoquinones |

| Enzymatic Oxidation | Hydroxylated and/or defluorinated derivatives |

Reductive Processes and Defluorination Mechanisms

The reductive defluorination of poly- and perfluoroalkyl substances (PFAS) is an area of active research due to their environmental persistence. nih.gov Methods involving hydrated electrons generated photochemically or through other means have proven effective for C-F bond cleavage. nih.govyoutube.com These highly reactive electrons can attack the carbon-fluorine bond, leading to the release of a fluoride ion. youtube.com

It is anticipated that the C-F bonds in this compound could be cleaved under similar reductive conditions. For instance, VUV/UV-based treatments, which can generate hydrated electrons, have been used to degrade and defluorinate various PFAS compounds. nih.gov The efficiency of defluorination would likely depend on the reaction conditions and the specific reagents used.

Carbon-Fluorine Bond Activation Studies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. nih.gov However, recent years have seen remarkable progress in C-F bond functionalization. mdpi.com These methods provide pathways to replace fluorine with other functional groups, offering new synthetic routes that are complementary to traditional methods.

Strategies for C-F bond activation that could be applicable to this compound derivatives include:

Transition-Metal-Free SNAr: As discussed, nucleophilic substitution can be a viable, though challenging, method for C-F functionalization on this scaffold. mdpi.commdpi.com

Photocatalysis: The development of powerful organic photoredox catalysts has enabled the reduction of C-F bonds under mild conditions to generate carbon-centered radicals, which can then be trapped for subsequent reactions. springernature.com

Metalloenzyme-mediated cleavage: As mentioned in the oxidative transformations section, certain enzymes are capable of cleaving C-F bonds. nih.gov

These advanced methods hold the potential to selectively functionalize one or both of the C-F bonds in this compound, opening up avenues for the synthesis of complex, highly functionalized aromatic compounds.

Applications in Organic Synthesis As a Building Block

Precursor for the Synthesis of Complex Fluorinated Organic Molecules

Fluorinated phenols are fundamental starting materials for constructing elaborate molecular architectures. The hydroxyl group of 3,4-Difluoro-5-methylphenol can readily participate in various chemical transformations, serving as a nucleophile or a directing group for further functionalization. This reactivity allows for its incorporation into larger, more complex structures.

For instance, fluorinated phenols are crucial intermediates in the synthesis of biologically active compounds like fluorinated flavones, which are known for their antioxidant and neuroprotective properties. nih.govnih.gov The synthesis of these complex scaffolds often involves multiple steps where the fluorinated phenol (B47542) core is elaborated upon. Similarly, fluorinated polyphenols, investigated as selective kinase inhibitors, are built up from simpler fluorinated phenolic precursors. nih.gov The synthesis of such complex molecules often begins with foundational reactions like etherification or esterification at the phenolic hydroxyl group, followed by cross-coupling reactions on the aromatic ring to build molecular complexity. The presence of the difluoro-methyl substitution pattern on the phenol ring makes this compound a unique starting material for creating novel complex molecules that are otherwise difficult to access.

| Precursor Type | Example of Complex Molecule | Potential Synthetic Transformation |

| Fluorinated Phenol | Fluorinated Flavonoids nih.govnih.gov | O-Arylation, Cyclization |

| Fluorinated Phenol | Fluorinated Polyphenol Kinase Inhibitors nih.gov | Esterification, Hydrogenation |

| Substituted Phenol | Galanthamine Analogs nih.gov | Multi-step synthesis involving protection, metallation, and coupling |

| Aryloxy Phenols | Components for Organic Light-Emitting Devices (OLEDs) nih.gov | Ullmann Condensation, Demethylation |

Role in the Construction of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are a prominent feature in a significant portion of modern pharmaceuticals, including numerous drugs approved by the FDA in recent years. nih.gov The inclusion of fluorine can enhance metabolic stability and binding affinity. nih.gov this compound is a valuable precursor for the synthesis of various fluorinated heterocyclic systems.

The phenolic hydroxyl group can be used as a handle to introduce the entire difluoromethylphenyl moiety into a heterocyclic core. A common strategy involves the nucleophilic substitution of a halogen on a heterocyclic ring with the phenoxide derived from this compound. This approach is used in the synthesis of complex molecules like Doravirine, an HIV-1 inhibitor, where a fluorinated pyridine reacts with a phenol to form a key ether linkage. nih.gov

Furthermore, the phenol can be a starting point for building the heterocycle itself. For example, through multi-step sequences, the phenol can be converted into a derivative that undergoes cyclization to form benzofurans or other related fused heterocyclic systems. rsc.org The specific substitution pattern of this compound would lead to novel, specifically functionalized fluorinated heterocycles for applications in drug discovery and agrochemicals.

Integration into Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, efficient step. frontiersin.orgnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. taylorandfrancis.com

Phenols can participate in certain types of MCRs, often acting as the nucleophilic component. For example, in variations of the Ugi or Passerini reactions, a phenol can serve as the acid component, leading to the formation of α-aminoarylamides or related structures. nih.gov While specific examples involving this compound are not widespread in general literature, its participation in such reactions is chemically plausible. The nucleophilicity of the hydroxyl group, modulated by the electron-withdrawing fluorine atoms, would influence its reactivity in these transformations.

Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, could also utilize derivatives of this compound. A synthetic strategy might involve an initial intermolecular reaction, such as an etherification, followed by a designed cascade cyclization to rapidly build complex polycyclic fluorinated structures.

| Reaction Type | Description | Potential Role of this compound |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a product containing parts of all reactants. taylorandfrancis.com | Can act as a nucleophilic component (e.g., in Ugi or Passerini-type reactions). nih.gov |

| Cascade Reactions | A series of intramolecular reactions triggered by a single event, forming multiple bonds in one sequence. | Derivatives can be designed to undergo intramolecular cyclizations to form complex polycyclic systems. |

Influence of Fluorine Substitution on Reaction Selectivity and Yield

The presence and position of fluorine atoms on an aromatic ring dramatically influence the molecule's reactivity, a phenomenon well-documented in organofluorine chemistry. semanticscholar.orgresearchgate.net The two fluorine atoms in this compound exert strong electronic effects that govern its behavior in chemical reactions.

Key Effects of Fluorine Substitution:

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) decreases the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution.

Acidity: The inductive effect of the two fluorine atoms increases the acidity (lowers the pKa) of the phenolic hydroxyl group compared to non-fluorinated methylphenol. This makes it easier to deprotonate, forming the corresponding phenoxide for use in nucleophilic reactions. researchgate.net

Regioselectivity: In electrophilic substitution reactions, the fluorine atoms and the methyl group will direct incoming electrophiles. The ortho- and para-directing effects of the hydroxyl and methyl groups are countered by the deactivating and meta-directing nature of the fluorine atoms, leading to potentially complex but predictable regiochemical outcomes.

Bond Strength: The carbon-fluorine bond is exceptionally strong, which contributes to the metabolic stability of the resulting molecules. nih.gov

These fluorine effects can be harnessed to control reaction outcomes. For instance, in nucleophilic aromatic substitution reactions, the fluorine atoms activate the ring, potentially allowing for substitution of one of the fluorine atoms under specific conditions to introduce other functional groups. The unique electronic environment created by the 3,4-difluoro-5-methyl substitution pattern can lead to high selectivity and yields in reactions that might be less efficient with other substitution patterns. sci-hub.box

Design and Synthesis of Fluorinated Scaffolds for Chemical Libraries

In modern drug discovery and materials science, the synthesis of chemical libraries containing collections of structurally related compounds is a critical strategy for identifying new leads. rsc.org Molecular scaffolds form the core structure of these libraries, upon which various functional groups are appended to create diversity. mdpi.com

This compound is an excellent candidate for a starting scaffold for such a library. Its defined structure offers several points for diversification:

The Hydroxyl Group: Can be converted into a wide array of ethers, esters, or other functional groups.

The Aromatic Ring: Can undergo electrophilic substitution at the available positions or, under harsher conditions, nucleophilic substitution.

The Methyl Group: Can potentially be functionalized through free-radical reactions.

By systematically reacting this compound with a diverse set of reagents in a parallel or combinatorial fashion, a library of novel fluorinated compounds can be rapidly generated. The specific substitution pattern of this scaffold ensures that the resulting library members possess a unique structural and electronic profile, making them valuable for screening against biological targets or for identifying new materials with desired properties. nih.gov The generation of such libraries from a common fluorinated core is a powerful strategy in medicinal chemistry. researchgate.net

Supramolecular Chemistry of 3,4 Difluoro 5 Methylphenol and Fluorinated Aromatic Systems

Analysis of Non-covalent Interactions Involving Fluorine Atoms

The fluorine atoms in 3,4-Difluoro-5-methylphenol are key players in a range of non-covalent interactions that dictate its solid-state architecture and its interactions with other molecules. These interactions, though individually weak, collectively contribute to the stability and specific arrangement of molecules in a supramolecular assembly.

The covalently bound fluorine atom in aromatic systems can act as a hydrogen bond acceptor, forming C-F···H interactions. These interactions are generally considered weak, with energies in the range of 0.1-0.4 kcal/mol. nih.gov In the context of this compound, the fluorine atoms can interact with hydrogen atoms from neighboring molecules, including the hydroxyl and methyl groups, as well as aromatic C-H bonds. The strength of these interactions is influenced by the acidity of the hydrogen bond donor. rsc.org DFT calculations on fluorinated azobenzenes have shown that C(sp2)−H⋯F−C(sp2) interactions have a strength of approximately 0.8–1.0 kcal/mol. brighton.ac.uk Spectroscopic measurements have provided evidence for H···F distances as short as 2.02 Å, with X–H⋯F angles approaching linearity. rsc.org

The presence of the electron-donating methyl group and the electron-withdrawing fluorine atoms on the phenol (B47542) ring can modulate the electrostatic potential of the molecule, thereby influencing the strength and directionality of these C-F···H bonds. While there is some debate regarding the classification of these contacts as true hydrogen bonds versus weaker dispersive interactions, their role in influencing molecular packing is well-documented. rsc.org

Table 1: Typical Geometries and Energies of C-F···H Interactions

| Interaction Type | Donor | Acceptor | H···F Distance (Å) | C-H···F Angle (°) | Interaction Energy (kcal/mol) |

| C(sp²)–H···F–C(sp²) | Aromatic C-H | Aromatic C-F | ~2.5 | ~130 | 0.8 - 1.0 |

| O–H···F–C | Phenolic O-H | Aromatic C-F | 2.0 - 2.2 | >160 | 1.0 - 2.5 |

| C(sp³)–H···F–C(sp²) | Methyl C-H | Aromatic C-F | 2.4 - 2.7 | 120 - 150 | 0.5 - 1.2 |

Note: The values presented are typical ranges derived from studies on various fluorinated organic compounds and may vary for this compound.

Interactions between fluorine atoms on adjacent molecules (F···F interactions) are another important feature in the supramolecular chemistry of fluorinated compounds. These interactions are complex and can be either attractive or repulsive depending on the geometry of the contact. Type I interactions, where the C-F···F-C angles are equal, are generally considered repulsive, while Type II interactions, with one angle close to 180° and the other around 90°, can be attractive.

The interaction between a C-F bond and a π system (C-F···π) is another non-covalent force that can influence the supramolecular assembly of this compound. In this interaction, the electron-rich π cloud of an aromatic ring interacts with the electrophilic region of the carbon atom of the C-F bond or the nucleophilic fluorine atom.

A particularly significant interaction in fluorinated aromatic systems is the aryl–perfluoroaryl stacking interaction. researchgate.netnih.govresearchgate.net Due to the opposite quadrupole moments of aromatic and perfluoroaromatic rings, these systems tend to form co-facial stacks with significant π overlap. rsc.orgwikipedia.org While this compound is not a perfluorinated arene, the presence of two fluorine atoms will alter the quadrupole moment of the aromatic ring compared to an unsubstituted phenol. This modification can lead to favorable stacking interactions with other aromatic rings, including other molecules of this compound or different aromatic species. Systematic studies have shown that fluorination can enhance π–π stacking energy by a combination of electrostatic and dispersion forces. nih.gov

Crystal Engineering and Directed Self-Assembly

The principles of crystal engineering can be applied to this compound to control its solid-state structure and properties. By understanding and manipulating the non-covalent interactions involving the fluorine atoms, it is possible to direct the self-assembly of this molecule into desired supramolecular architectures. rsc.org Fluorine has been examined as a steering group in crystal engineering, where its substitution can lead to different packing motifs compared to the non-fluorinated analogues. ias.ac.in

The interplay between the strong O-H···O hydrogen bonds of the phenolic hydroxyl group and the weaker C-F···H and C-F···π interactions will be a determining factor in the crystal packing of this compound. The directed self-assembly of fluorinated block copolymers has demonstrated the powerful organizational effect of fluorine-rich segments. researchgate.net Similarly, the specific placement of fluorine and methyl groups on the phenol ring can be used to create specific recognition sites for directed self-assembly into predictable patterns.

Formation of Host-Guest Complexes and Inclusion Phenomena

The modified electronic properties and the potential for specific non-covalent interactions make fluorinated phenols like this compound interesting candidates as guests in host-guest chemistry. The formation of inclusion complexes with host molecules such as cyclodextrins is a well-studied phenomenon. frontiersin.orgresearchgate.netresearchgate.net The hydrophobic cavity of cyclodextrins can encapsulate the aromatic ring of the phenol, while the fluorine and methyl groups can engage in specific interactions with the host.

The formation of such host-guest complexes can alter the physicochemical properties of this compound, such as its solubility in aqueous media. The stability of these complexes is governed by a combination of factors including hydrophobic interactions, van der Waals forces, and specific hydrogen bonding between the guest and the host. researchgate.net Studies on fluorinated phenol derivatives have shown that the phenol moiety is often preferentially included within the cyclodextrin (B1172386) cavity. frontiersin.org

Influence of Fluorine Atoms on Hydrogen Bonding Networks and Supramolecular Architecture

Furthermore, the fluorine atoms themselves can act as weak hydrogen bond acceptors, participating in C-F···H-X (where X = O, N, C) interactions. This allows for the formation of more complex and robust hydrogen-bonded networks. The interplay between the strong, directional O-H···O bonds and the weaker, more diffuse C-F···H interactions can lead to novel supramolecular motifs that are not observed in the non-fluorinated analogues. nih.govscispace.comscispace.com The ability of fluorine to influence the self-assembly motif can result in unexpected and unique supramolecular architectures. nih.govscispace.comscispace.com In the case of this compound, the competition and cooperation between these different types of hydrogen bonds will ultimately determine the dimensionality and topology of the resulting supramolecular assembly. soton.ac.uk

Contributions to Materials Science and Engineering

Incorporation into Fluorinated Polymers and Resins

The presence of fluorine in polymers is known to significantly enhance their performance characteristics. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which contributes to the high thermal stability and chemical inertness of fluorinated polymers. Furthermore, the high electronegativity and low polarizability of fluorine can lead to materials with low surface energy, hydrophobicity, and desirable dielectric properties.

Fluorinated poly(aryl ether)s (FPAEs) are a class of high-performance polymers known for their excellent thermal stability and dielectric properties. rsc.org The synthesis of FPAEs often proceeds via nucleophilic aromatic substitution reactions. In this context, a difluoride monomer is reacted with a bisphenol. While specific studies detailing the use of 3,4-Difluoro-5-methylphenol in FPAE synthesis are not prevalent, its structure is amenable to such polymerization schemes. For instance, it could potentially be used as a comonomer with other bisphenols to introduce fluorine and methyl pendant groups into the polymer backbone. The synthesis of novel fluorinated poly(aryl ether ketone)s has been achieved through the nucleophilic polycondensation reaction of a fluorinated bisphenol monomer with difluorinated aromatic ketones, resulting in polymers with high thermal stability. springerprofessional.debit.edu.cn

Poly(azomethine ether)s are another class of polymers that can benefit from the incorporation of fluorine. These polymers, containing both azomethine (-CH=N-) and ether linkages, can be synthesized through the polycondensation of monomers containing both hydroxyl and azomethine functionalities. tandfonline.com A synthetic route to fluorinated poly(azomethine ether)s involves the reaction of core-fluorinated azomethine-containing dihydroxyl-substituted monomers with bis(pentafluorophenyl)-derivatives. tandfonline.com The introduction of fluorine atoms into the polymer structure is known to enhance thermal stability and chemical resistance. tandfonline.com While direct synthesis using this compound is not explicitly documented, its phenolic group allows for its potential use in the synthesis of poly(azomethine ether)s, where the fluorine and methyl groups would act as pendant groups, influencing the polymer's properties. The presence of such pendant groups can modify the polymer's solubility and thermal characteristics. libretexts.org

A general representation of the synthesis of a fluorinated poly(aryl ether) is shown below:

Where Ar and Ar' represent aromatic moieties.

The incorporation of fluorine atoms into a polymer's structure generally leads to a significant improvement in its thermal stability and chemical resistance. nih.govsigmaaldrich.com This is primarily attributed to the high bond energy of the C-F bond (approximately 485 kJ/mol). nih.gov Consequently, polymers derived from this compound are expected to exhibit enhanced thermal properties. For instance, fluorinated poly(aryl ether)s have shown 5% weight loss temperatures (Td5) in the range of 514–555 °C in a nitrogen atmosphere. rsc.org Similarly, fluorinated poly(aryl ether ketone)s have demonstrated Td5 values above 530°C. springerprofessional.debit.edu.cn The presence of the methyl group, a pendant group, can also influence the thermal properties and solubility of the resulting polymer. libretexts.org

The chemical resistance of fluoropolymers is another key attribute. The strong C-F bonds make the polymer backbone less susceptible to chemical attack. nih.gov Fluoropolymers are generally inert to a wide range of chemicals, including acids, bases, and organic solvents. holscot.com This makes them suitable for applications in harsh chemical environments. Crosslinked fluorinated poly(arylene ether)s have been shown to exhibit strong resistance against chemical solutions. mdpi.com The balance between solubility for processing and final product solvent resistance is a critical aspect of polymer design, and post-polymerization cross-linking of fluorinated polymers is one strategy to achieve this. acs.org

Table 1: General Properties of Fluorinated Polymers

| Property | Influence of Fluorine |

| Thermal Stability | Significantly increased due to high C-F bond energy. |

| Chemical Resistance | Excellent resistance to a wide range of chemicals. |

| Dielectric Constant | Generally lowered due to the low polarizability of the C-F bond. |

| Surface Energy | Reduced, leading to hydrophobicity and oleophobicity. |

| Solubility | Can be tailored by the introduction of bulky pendant groups. rsc.org |

Applications in Liquid Crystalline Materials

Fluorinated compounds are extensively used in the formulation of liquid crystal (LC) mixtures for display applications. nih.gov The introduction of fluorine atoms into a liquid crystalline molecule can significantly influence its mesomorphic behavior, dielectric anisotropy (Δε), and optical anisotropy (Δn). nih.gov The strong polarity of the C-F bond can be strategically utilized to create molecules with a large dipole moment, which is a key factor in achieving a high dielectric anisotropy. researchgate.net

While there is no specific mention of this compound in liquid crystal applications, its difluorophenyl moiety is a common structural motif in liquid crystal molecules. The position of the fluorine atoms and the methyl group on the aromatic ring would affect the molecule's shape and polarity, which in turn would influence the type of liquid crystalline phases formed and their temperature ranges. For instance, lateral fluorination is a common strategy to modify the properties of liquid crystals. researchgate.net The methyl group could also play a role in disrupting molecular packing and lowering the melting point. Therefore, derivatives of this compound could potentially be synthesized and investigated for their liquid crystalline properties.

Role in Organic Electronic Materials (e.g., OLEDs, OFETs, Organic Solar Cells)

Fluorination is a widely employed strategy in the design of organic electronic materials to fine-tune their electronic properties and enhance device performance. In organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs), the introduction of fluorine atoms can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for efficient charge injection, transport, and separation.

In the context of organic solar cells, fluorinated materials have been instrumental in achieving high power conversion efficiencies. researchgate.net Fluorination of either the donor or acceptor material can influence the morphology of the active layer and the charge transfer dynamics at the donor-acceptor interface. pv-magazine.com While there are no direct reports on the use of this compound in these applications, polymers or small molecules derived from it could potentially be used as components in organic electronic devices. The electron-withdrawing nature of the fluorine atoms would lower the HOMO and LUMO energy levels of the resulting material. The methyl group could enhance solubility and influence the solid-state packing of the molecules.

Development of Fluorinated Materials for Environmental Applications (e.g., Sorbents)

The development of effective sorbent materials is crucial for the remediation of environmental pollutants. Phenolic compounds and their derivatives are known to be significant water pollutants. researchgate.net Activated carbon and other porous materials are commonly used for their removal. researchgate.net The unique properties of fluorinated materials, such as their hydrophobicity and potential for specific interactions, make them interesting candidates for the development of novel sorbents. For instance, fluorinated organic polymers have been synthesized and investigated for their potential in environmental applications. mdpi.com

While the direct application of this compound as a sorbent is not established, it could serve as a monomer for the synthesis of porous fluorinated polymers. These polymers could potentially exhibit selective adsorption of certain pollutants due to a combination of their porous structure and the specific interactions afforded by the fluoro and methyl groups. The development of "green" adsorbents from renewable or recycled resources is an area of growing interest, and the design of tailored polymeric sorbents for specific pollutants is a key research direction. mdpi.com

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Fluorination Methodologies

The synthesis of fluorinated aromatic compounds, including difluorinated phenols, has traditionally relied on methods that can be hazardous and environmentally taxing. A significant emerging trend is the concerted effort within the chemical community to develop greener, safer, and more efficient fluorination processes. cas.cntandfonline.com

Future research will likely focus on overcoming the limitations of conventional methods, which often involve harsh reagents like antimony trifluoride (SbF3) or hydrogen fluoride (B91410) (HF), generate significant waste, and may have a narrow substrate scope. cas.cn The goal is to create processes that are not only more environmentally benign but also more versatile, allowing for the late-stage fluorination of complex molecules.

Key research directions include:

Mechanochemistry: Solid-state aromatic nucleophilic fluorination using reagents like potassium fluoride (KF) in combination with quaternary ammonium (B1175870) salts presents a promising alternative. rsc.orgrsc.org This mechanochemical approach eliminates the need for high-boiling, toxic solvents, can be performed under ambient conditions, and is often faster and more energy-efficient. rsc.orgrsc.org

Deoxyfluorination of Phenols: Milder methods for converting phenols directly into aryl fluorides are gaining traction. One such method involves the use of sulfuryl fluoride (SO2F2), an inexpensive commodity chemical, to form aryl fluorosulfonate intermediates, which are then converted to the aryl fluoride. acs.orgresearchgate.net This avoids the need for pre-activated substrates often required in traditional SNAr reactions. acs.org The development of air-stable, practical reagents like PhenoFluorMix further simplifies this process. acs.org

Catalytic Methods: Advanced catalytic systems are being explored to achieve high selectivity and efficiency. For instance, I(I)/I(III) catalysis has been used for the regio- and enantio-selective dearomatization of phenols via fluorination, opening pathways to complex, densely functionalized cyclic molecules. rsc.org

Table 1: Comparison of Traditional and Emerging Fluorination Methodologies

| Methodology | Typical Reagents | Key Advantages | Research Focus |

|---|---|---|---|

| Traditional (e.g., Swarts, Balz-Schiemann) | HF, SbF3, Fluorine Gas | Established industrial processes | Hazardous reagents, harsh conditions, significant waste |

| Mechanochemical Fluorination | KF, Quaternary Ammonium Salts | Solvent-free, rapid, energy-efficient, environmentally friendly rsc.orgrsc.org | Broadening substrate scope, scalability |

| Phenol (B47542) Deoxyfluorination | SO2F2, PhenoFluorMix | Milder conditions, uses readily available phenols, good functional group tolerance acs.orgacs.org | Developing new reagents, improving catalytic efficiency |

| Catalytic Fluorination | Transition Metal Catalysts, Hypervalent Iodine | High selectivity (regio-, enantio-), mild conditions, access to complex structures rsc.org | Discovering novel catalysts, understanding reaction mechanisms |

Advanced Computational Design and Predictive Modeling for Fluorinated Phenols

As the complexity of target molecules increases, the role of computational chemistry in guiding research efforts becomes indispensable. Advanced modeling and predictive tools offer the ability to design novel fluorinated phenols with tailored properties and to screen potential candidates in silico, thereby saving significant time and resources. researchgate.net

Future trends in this area are moving towards the integration of machine learning and artificial intelligence with established quantum chemical methods.

Quantum Chemistry Calculations: Density Functional Theory (DFT) will continue to be a vital tool for elucidating the fundamental properties of fluorinated phenols. nih.gov These calculations can accurately predict molecular geometries, electronic structures, and key physicochemical parameters like pKa, which are crucial for understanding reactivity and biological activity. researchgate.netnih.gov

Machine Learning (ML) and QSPR: There is a growing emphasis on developing Quantitative Structure-Property Relationship (QSPR) models using machine learning algorithms. rsc.org Graph neural networks, which learn directly from the molecular structure, have shown great promise in predicting a wide range of properties, including solubility, toxicity, and metabolic fate, outperforming models based on pre-selected molecular descriptors. chemrxiv.org Such models are essential for assessing the environmental impact and pharmacokinetic profiles of new compounds. rsc.orgchemrxiv.org

Predictive Toxicology and Metabolism: A key application of these models is the early-stage prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Explainable ML models can identify which molecular features are most relevant for predicting different ADME profiles, providing crucial insights for drug design. researchgate.net

Table 2: Computational and Predictive Modeling Techniques for Fluorinated Phenols

| Technique | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Fundamental property calculation | pKa, bond lengths/angles, electronic structure, reaction energies researchgate.netnih.gov |

| Graph Neural Networks (GNNs) | High-throughput screening, environmental impact assessment | Solubility, octanol-water partition coefficient (KOW), bioconcentration, reactivity rsc.orgchemrxiv.org |

| Explainable Machine Learning (XAI) | Drug discovery and development | ADME profiles, feature importance for biological activity, toxicity researchgate.net |

Exploration of Advanced Supramolecular Architectures and Functional Materials

The introduction of fluorine atoms into a phenol ring profoundly influences intermolecular interactions, making compounds like 3,4-Difluoro-5-methylphenol attractive building blocks for crystal engineering and the design of advanced materials. Fluorine's unique properties—high electronegativity, low polarizability, and size similar to hydrogen—lead to distinct self-assembly behaviors. nih.govnih.gov

Research in this domain is focused on harnessing these interactions to create materials with novel functions and enhanced performance.

Crystal Engineering: The focus is on understanding and utilizing non-covalent interactions such as C–H···F hydrogen bonds and halogen bonds. nih.gov Unlike its heavier halogen counterparts, fluorine preferentially engages in hydrogen bonding over halogen bonding, which can be used to guide the formation of specific supramolecular synthons and control crystal packing, potentially leading to materials with enhanced thermal stability. nih.gov

Functional Polymers: Incorporating fluorinated phenols into polymer backbones can impart desirable properties such as increased thermal stability, chemical resistance, and specific optical or electronic characteristics. nbinno.com These materials are relevant for applications in microelectronics, where low dielectric constants are required, and in high-performance coatings. nbinno.com

Biomaterials: The controlled assembly of peptides with polyphenols is an emerging strategy for engineering functional biomaterials. rsc.org The specific interactions between fluorinated phenols and certain amino acid residues (like arginine or lysine) could be exploited to create novel hydrogels, drug delivery vehicles, or tissue engineering scaffolds with tunable properties. rsc.org

Table 3: Impact of Fluorine on Supramolecular Chemistry and Material Properties

| Interaction / Concept | Description | Potential Impact on Materials |

|---|---|---|

| C–H···F Hydrogen Bonds | Weak, directional interactions that influence crystal packing. nih.gov | Control over crystal morphology, enhanced thermal stability, predictable architectures. nih.gov |

| Halogen Bonding (F···X) | Generally weak for fluorine compared to heavier halogens; often results from packing considerations rather than strong stabilization. nih.gov | Less dominant in directing self-assembly compared to C–H···F interactions. nih.gov |

| Fluorine in Polymers | Alters chain conformation, inter-chain interactions, and surface energy. | Increased chemical/thermal resistance, hydrophobicity, low dielectric constant. nbinno.com |

Integration of this compound into Multidisciplinary Research Areas

The true potential of this compound will be realized through its application as a key building block or intermediate in diverse scientific fields. The specific substitution pattern—two adjacent fluorine atoms and a methyl group on a phenolic ring—offers a unique combination of electronic and steric properties that can be leveraged in various contexts.

Medicinal Chemistry: Fluorine is a constituent of approximately 20% of all pharmaceuticals, valued for its ability to enhance metabolic stability, improve binding affinity to target proteins, and modulate bioavailability. tandfonline.comnbinno.com The 3,4-difluorophenyl motif is a common feature in bioactive molecules. As such, this compound is a valuable precursor for synthesizing novel therapeutic agents, such as kinase inhibitors for oncology or drug candidates for neuroinflammatory diseases. nih.gov

Agrochemicals: The agrochemical industry utilizes fluorinated compounds to develop next-generation herbicides and pesticides. nbinno.com Fluorine substitution can lead to compounds with higher efficacy, greater target specificity, and more favorable environmental degradation profiles. nbinno.com this compound could serve as a starting material for new crop protection agents.